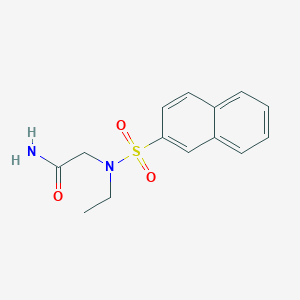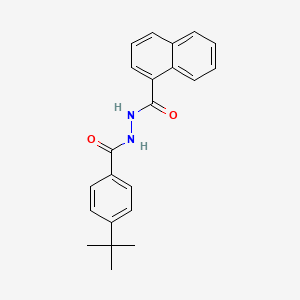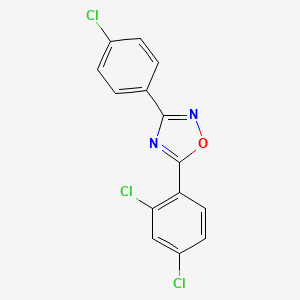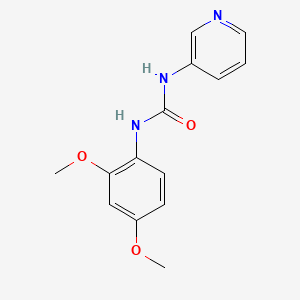![molecular formula C22H21N3O3 B5790926 2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5790926.png)
2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound that features a hydrazinecarboxamide group attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 3,4-bis(benzyloxy)benzaldehyde with hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the hydrazinecarboxamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzylidene amines.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: In the design of novel materials with unique electronic or optical properties.
Biology: As a probe for studying biological processes involving hydrazinecarboxamide derivatives.
Industry: In the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazinecarboxamides: Compounds with similar structures but different substituents on the benzylidene moiety.
Hydrazinecarboxamide Derivatives: Compounds featuring the hydrazinecarboxamide group attached to various aromatic or aliphatic groups.
Uniqueness
2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE is unique due to the presence of the 3,4-bis(benzyloxy) substituents, which may impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c23-22(26)25-24-14-19-11-12-20(27-15-17-7-3-1-4-8-17)21(13-19)28-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H3,23,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBSPGEBHBIQS-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B5790862.png)


![PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5790874.png)


![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)

![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5790934.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
